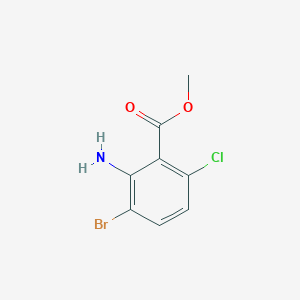

Methyl 2-amino-3-bromo-6-chlorobenzoate

Description

Methyl 2-amino-3-bromo-6-chlorobenzoate is a substituted benzoate ester featuring an amino group at the 2-position, a bromine atom at the 3-position, and a chlorine atom at the 6-position of the aromatic ring, with a methyl ester functional group. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its multifunctional substituents that enable diverse reactivity.

Properties

Molecular Formula |

C8H7BrClNO2 |

|---|---|

Molecular Weight |

264.50 g/mol |

IUPAC Name |

methyl 2-amino-3-bromo-6-chlorobenzoate |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3H,11H2,1H3 |

InChI Key |

GKFKQYADQDBHDI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-bromo-6-chlorobenzoate typically involves the esterification of 2-amino-3-bromo-6-chlorobenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-bromo-6-chlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can convert it to other functional groups.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Nitro derivatives or other oxidized forms of the amino group.

Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Chemistry: Methyl 2-amino-3-bromo-6-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications .

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromo-6-chlorobenzoate depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine and chlorine) and electron-donating groups (amino) on the benzene ring can influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Methyl 2-bromo-6-chlorobenzoate (CAS 685892-23-3)

Structural Differences: Lacks the amino group at position 2. Impact on Properties:

- Reactivity: The absence of the amino group reduces nucleophilicity and hydrogen-bonding capacity, limiting its utility in reactions requiring directed intermolecular interactions (e.g., coordination chemistry or supramolecular assembly) .

- Physical Properties: Lower molecular weight (C₈H₆BrClO₂ vs. C₉H₉BrClNO₂) may result in differences in melting point and solubility. For example, the amino group in the target compound likely increases water solubility due to hydrogen bonding .

- Applications: Primarily used as a halogenated building block in cross-coupling reactions, whereas the amino group in the target compound allows for amidation or Schiff base formation .

Methyl 2-bromo-4-chlorobenzoate (CAS 57381-62-1)

Structural Differences : Chlorine at position 4 instead of 4.

Impact on Properties :

- Electronic Effects : The para-chloro substituent creates distinct electronic effects compared to the meta-chloro in the target compound, altering regioselectivity in electrophilic substitution reactions.

- Crystallography : Differences in substituent positions may lead to varied crystal packing patterns, as observed in hydrogen-bonding motifs analyzed via graph set theory .

Ethyl 2-amino-6-chlorobenzoate (CAS 172217-11-7)

Structural Differences : Ethyl ester (vs. methyl) and absence of bromine at position 3.

Impact on Properties :

Methyl 2-amino-6-bromo-3-methoxybenzoate (CAS 1368537-73-8)

Structural Differences : Methoxy group at position 3 (vs. bromine) and bromine at position 6 (vs. chlorine).

Impact on Properties :

- Electronic Effects : Methoxy’s electron-donating nature contrasts with bromine’s electron-withdrawing effect, altering aromatic ring reactivity .

Physical and Chemical Properties

- Solubility: Amino and ester groups enhance solubility in polar solvents (e.g., DMSO, methanol), whereas halogenated analogs exhibit higher solubility in non-polar solvents .

- Stability: Bromine and chlorine substituents increase molecular weight and may enhance thermal stability compared to non-halogenated esters .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-3-bromo-6-chlorobenzoate, and how can reaction conditions be systematically optimized?

To synthesize this compound, a multi-step approach is typically required. Begin with halogenation of the benzoic acid precursor, followed by esterification and amination. Key considerations:

- Halogenation : Bromine and chlorine substituents can be introduced via electrophilic aromatic substitution (EAS) using FeBr₃ or AlCl₃ as catalysts .

- Esterification : Methylation of the carboxyl group using methanol under acidic conditions (e.g., H₂SO₄ catalysis).

- Amination : Selective introduction of the amino group via nitration followed by reduction (e.g., Pd/C with H₂).

Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Monitor intermediates via TLC and NMR to confirm regioselectivity.

Q. How can computational methods predict the electronic and steric effects of substituents in this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is effective. Steps include:

- Geometry optimization : Use Gaussian or ORCA to minimize energy.

- Electrostatic potential mapping : Identify reactive sites (e.g., amino group’s nucleophilicity) influenced by electron-withdrawing Br/Cl substituents .

- Steric analysis : Calculate Mulliken charges and van der Waals radii to predict steric hindrance in downstream reactions.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, downfield shifts in aromatic protons indicate electron-withdrawing groups (Br, Cl) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm).

- IR : Detect NH₂ stretches (~3400 cm⁻¹) and ester C=O (~1720 cm⁻¹).

Contradiction resolution : Cross-validate with X-ray crystallography (if crystalline) or computational simulations (DFT-predicted chemical shifts) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Exposure control : Use fume hoods and nitrile gloves.

- First aid : Immediate flushing with water for skin/eye contact; avoid inhalation .

- Waste disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers.

Advanced Research Questions

Q. How do competing substitution reactions (e.g., bromine vs. chlorine) influence the regioselectivity of downstream functionalization?

Mechanistic studies using kinetic isotope effects (KIE) or Hammett plots can quantify substituent effects. For example:

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can this inform co-crystal design?

Q. How can systematic reviews resolve contradictions in reported synthetic yields or spectroscopic data across studies?

Adopt PRISMA guidelines for literature analysis:

- Data extraction : Tabulate yields, solvent systems, and characterization methods (e.g., ¹H NMR vs. X-ray) .

- Meta-analysis : Use ANOVA to identify statistically significant variables (e.g., solvent polarity’s impact on yield).

- Bias mitigation : Exclude studies lacking reproducibility data or using unreliable characterization (e.g., uncalibrated instruments) .

Q. What strategies optimize multi-step synthesis of derivatives (e.g., amides or heterocycles) while minimizing dehalogenation side reactions?

- Protecting groups : Temporarily protect NH₂ with Boc or Fmoc to prevent unwanted nucleophilic substitution.

- Catalyst screening : Test Pd/Cu systems for cross-coupling reactions; avoid high temperatures (>100°C) to prevent Br/Cl loss .

- Real-time monitoring : Use in-situ IR or Raman to detect intermediates and abort reactions if dehalogenation occurs.

Q. How do steric and electronic effects of the methyl ester group influence the compound’s reactivity in metal-catalyzed coupling reactions?

- Steric maps : Generate using CrystalExplorer to visualize steric bulk near the ester.

- Electron-withdrawing effect : The ester group reduces electron density on the aromatic ring, slowing oxidative addition in Suzuki-Miyaura couplings. Counteract with electron-rich ligands (e.g., PPh₃) .

Methodological Tables

Q. Table 1. Key Computational Parameters for DFT Studies

| Parameter | Value/Approach | Reference |

|---|---|---|

| Functional | B3LYP/6-31G(d,p) | |

| Solvent Model | PCM (CH₂Cl₂) | |

| Convergence Threshold | 10⁻⁶ a.u. |

Q. Table 2. Common Spectral Artifacts and Solutions

| Artifact | Cause | Resolution |

|---|---|---|

| Split NH₂ peaks in NMR | Restricted rotation | Use DMSO-d₆ for faster exchange |

| Ester C=O shift in IR | Solvent polarity | Compare spectra in CCl₄ vs. CHCl₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.